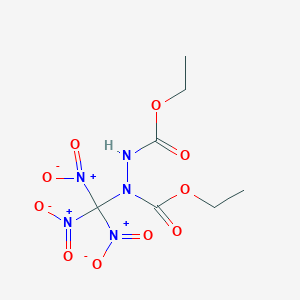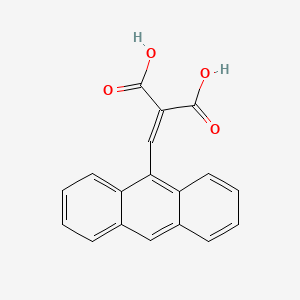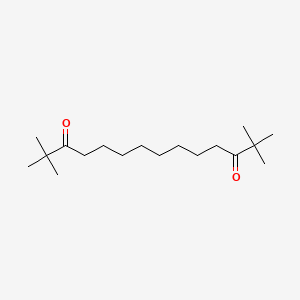![molecular formula C12H22N2O2Si2 B14625320 5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine CAS No. 55520-62-2](/img/structure/B14625320.png)
5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine is a synthetic organic compound with the molecular formula C11H22N2O2Si2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of ethenyl and trimethylsilyl groups attached to the pyrimidine ring, which significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine typically involves the reaction of pyrimidine derivatives with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The ethenyl group can be introduced through a subsequent reaction involving a vinylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of pyrimidine derivatives with new functional groups replacing the trimethylsilyl groups.
Wissenschaftliche Forschungsanwendungen
5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine involves its interaction with specific molecular targets. The ethenyl group can participate in conjugation with the pyrimidine ring, enhancing its reactivity. The trimethylsilyl groups can be hydrolyzed under physiological conditions, releasing the active pyrimidine derivative. This compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine
- 2,4-Bis(trimethylsilyl)thymine
- 5-Methyl-2,4-bis(trimethylsiloxy)pyrimidine
Uniqueness
5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity compared to its methyl-substituted counterparts. This uniqueness makes it valuable in specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
55520-62-2 |
|---|---|
Molekularformel |
C12H22N2O2Si2 |
Molekulargewicht |
282.49 g/mol |
IUPAC-Name |
(5-ethenyl-2-trimethylsilyloxypyrimidin-4-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C12H22N2O2Si2/c1-8-10-9-13-12(16-18(5,6)7)14-11(10)15-17(2,3)4/h8-9H,1H2,2-7H3 |
InChI-Schlüssel |
QXZKSZHLAPIIOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=NC(=NC=C1C=C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Chloro-4-[(3-chloro-3-ethyl-2-nitrosopentyl)oxy]benzene](/img/structure/B14625238.png)

![2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one](/img/structure/B14625252.png)




![3-[(E)-tert-Butyldiazenyl]heptan-3-ol](/img/structure/B14625291.png)
![4-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14625300.png)
![2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14625301.png)



